2-(3-Bromopropyl)phthalazin-1(2H)-one
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Overview
Description
2-(3-Bromopropyl)phthalazin-1(2H)-one is a chemical compound with the molecular formula C11H10BrN2O It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)phthalazin-1(2H)-one typically involves the reaction of phthalazin-1(2H)-one with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phthalazine ring or the 3-bromopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidopropyl)phthalazin-1(2H)-one, while oxidation with potassium permanganate could produce 2-(3-hydroxypropyl)phthalazin-1(2H)-one.
Scientific Research Applications
2-(3-Bromopropyl)phthalazin-1(2H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing phthalazine moieties.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of phthalazine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.
2-(3-Iodopropyl)phthalazin-1(2H)-one: Contains an iodine atom instead of bromine.
2-(3-Hydroxypropyl)phthalazin-1(2H)-one: The bromine atom is replaced by a hydroxyl group.
Uniqueness
2-(3-Bromopropyl)phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. This reactivity can be advantageous in synthetic applications where selective modification of the phthalazine ring is desired.
Properties
CAS No. |
923569-73-7 |
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Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(3-bromopropyl)phthalazin-1-one |
InChI |
InChI=1S/C11H11BrN2O/c12-6-3-7-14-11(15)10-5-2-1-4-9(10)8-13-14/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
BLVLCYRZBVVNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCCBr |
Origin of Product |
United States |
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